Methyl 3-fluoro-5-methoxy-4-nitrobenzoate

Carboxylesterase inhibition Serine hydrolase Xenobiotic metabolism

Researchers needing a polysubstituted fluorinated nitroaromatic with defined biochemical activity face supply inconsistency. Methyl 3-fluoro-5-methoxy-4-nitrobenzoate (CAS 2386031-71-4) provides three orthogonal derivatization handles (4-NO₂ reduction, 3-F SNAr, ester hydrolysis) and validated CES inhibition (IC₅₀ 473 nM, >20-fold selective over ABHD6). • Orthogonal handles: NO₂ reduction, F displacement, ester hydrolysis • Defined pharmacology: CES IC₅₀ 473 nM; ABHD6 IC₅₀ >10,000 nM • ≥98% HPLC purity for reproducible results

Molecular Formula C9H8FNO5
Molecular Weight 229.16 g/mol
Cat. No. B8169665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-fluoro-5-methoxy-4-nitrobenzoate
Molecular FormulaC9H8FNO5
Molecular Weight229.16 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)C(=O)OC)F)[N+](=O)[O-]
InChIInChI=1S/C9H8FNO5/c1-15-7-4-5(9(12)16-2)3-6(10)8(7)11(13)14/h3-4H,1-2H3
InChIKeyPRUHTNXNSOWRDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-fluoro-5-methoxy-4-nitrobenzoate: A Synthetic Intermediate with Defined Carboxylesterase Inhibitory Activity


Methyl 3-fluoro-5-methoxy-4-nitrobenzoate (CAS 2386031-71-4; molecular formula C₉H₈FNO₅; molecular weight 229.16 g/mol) is a polysubstituted aromatic ester that serves as a versatile synthetic building block for pharmaceutical and medicinal chemistry applications . The compound features a unique substitution pattern comprising a fluorine atom at the 3-position, a methoxy group at the 5-position, a nitro group at the 4-position, and a methyl ester at the 1-position of the benzoate core. Its molecular architecture enables two primary application domains: (1) as a synthetic intermediate amenable to further derivatization via reduction of the nitro group, nucleophilic aromatic substitution of the fluorine atom, or ester hydrolysis, and (2) as a chemical probe with demonstrated carboxylesterase inhibitory activity (pig liver CES IC₅₀ = 473 nM) [1], offering dual utility in both synthetic chemistry and biochemical screening workflows.

Why Methyl 3-fluoro-5-methoxy-4-nitrobenzoate Cannot Be Interchanged with Other Fluorinated Nitrobenzoates


The substitution pattern of methyl 3-fluoro-5-methoxy-4-nitrobenzoate (3-F, 5-OCH₃, 4-NO₂, 1-COOCH₃) dictates its chemical reactivity, electronic properties, and biological activity in ways that structurally similar analogs cannot replicate. The 3-fluoro substituent confers distinct hydrogen-bonding capabilities and modulates the electron density of the aromatic ring, altering both the electrophilicity of the nitro group toward reduction and the leaving-group propensity of fluorine in nucleophilic aromatic substitution (SNAr) reactions [1]. The 5-methoxy group introduces a strong +M (mesomeric electron-donating) effect that electronically activates the ring toward electrophilic attack while simultaneously directing subsequent functionalization to specific positions. Critically, even minor positional isomerism—such as shifting the fluorine to the 4-position and the methoxy to the 3-position (methyl 4-fluoro-3-methoxy-5-nitrobenzoate)—yields a compound with fundamentally different steric and electronic character that cannot be considered functionally equivalent for synthetic pathway development or structure-activity relationship (SAR) studies [2]. Furthermore, the presence of the methyl ester versus the free carboxylic acid analog (3-fluoro-5-methoxy-4-nitrobenzoic acid, CAS 1137869-93-2) dictates solubility in organic solvents, amenability to amide coupling without protection/deprotection steps, and differential biological membrane permeability—parameters that directly impact experimental reproducibility and synthetic efficiency.

Quantitative Evidence Guide: Differentiation of Methyl 3-fluoro-5-methoxy-4-nitrobenzoate from Closest Analogs


Comparative Carboxylesterase (CES) Inhibitory Potency in Mammalian Enzyme Assays

Methyl 3-fluoro-5-methoxy-4-nitrobenzoate demonstrates measurable, concentration-dependent inhibition of mammalian carboxylesterases (CES), a serine hydrolase superfamily critically involved in prodrug activation and xenobiotic detoxification [1]. In standardized in vitro enzymatic assays using p-nitrophenyl acetate as substrate with 5-minute pre-incubation, the compound exhibits an IC₅₀ of 473 nM against Sus scrofa (pig) liver carboxylesterase, representing moderate nanomolar potency [2]. This inhibitory profile is structurally specific to the 3-fluoro-5-methoxy-4-nitro substitution pattern and is not transferable to analogs lacking the methoxy group or with alternative halogen substitution. Notably, the 3-fluoro substituent's strong electron-withdrawing inductive effect, combined with the 5-methoxy group's resonance donation, creates a uniquely polarized aromatic system that influences the compound's interaction with the CES catalytic serine residue.

Carboxylesterase inhibition Serine hydrolase Xenobiotic metabolism

Positional Isomerism: Chemical Identity Differentiation from 4-Fluoro-3-methoxy Regioisomer

Methyl 3-fluoro-5-methoxy-4-nitrobenzoate (CAS 2386031-71-4) must be analytically distinguished from its positional isomer methyl 4-fluoro-3-methoxy-5-nitrobenzoate (CAS 1951444-68-0). Despite sharing identical molecular formula (C₉H₈FNO₅) and molecular weight (229.16 g/mol), these two compounds exhibit distinct substitution patterns that result in fundamentally different chemical reactivity, spectroscopic signatures, and downstream synthetic utility [1]. The target compound positions the fluorine at C3 and methoxy at C5 relative to the ester at C1, whereas the isomer places fluorine at C4 and methoxy at C3. This positional variation alters the electronic environment of the nitro group (C4 vs. C5), affecting its reduction potential and susceptibility to nucleophilic attack. Furthermore, the spatial orientation of the fluorine substituent relative to the ester moiety influences the compound's dipole moment, chromatographic retention behavior, and solid-state packing, all of which impact purification protocols and formulation development .

Regioisomer analysis Synthetic intermediate Quality control

Functional Group Strategy: Ester vs. Carboxylic Acid for Synthetic Flexibility

The methyl ester moiety of the target compound (CAS 2386031-71-4; MW 229.16) confers distinct synthetic advantages over the corresponding free carboxylic acid analog, 3-fluoro-5-methoxy-4-nitrobenzoic acid (CAS 1137869-93-2; MW 215.13) . In organic synthesis workflows, the ester form provides enhanced solubility in aprotic organic solvents (e.g., dichloromethane, tetrahydrofuran, ethyl acetate), facilitating homogeneous reaction conditions for transformations such as nitro group reduction (to the corresponding aniline) or nucleophilic aromatic substitution at the fluorine-bearing position. The methyl ester can be selectively hydrolyzed to the carboxylic acid under mild basic conditions (e.g., LiOH in THF/water) when the free acid is required for amide coupling or bioconjugation . In contrast, direct procurement of the carboxylic acid limits synthetic flexibility: esterification requires additional synthetic steps (acid activation followed by methanol addition) and introduces a protection/deprotection sequence if the acid must be masked during upstream transformations. The ester form thus serves as a more versatile building block that accommodates diverse synthetic routes without compromising access to the acid derivative.

Amide coupling Protecting group strategy Synthetic efficiency

Selectivity Profile: Differential Activity Against Serine Hydrolase Targets

Target selectivity profiling data reveals a nuanced activity landscape for the 3-fluoro-5-methoxy-4-nitrobenzoate scaffold. While the compound exhibits moderate potency against pig liver carboxylesterase (IC₅₀ = 473 nM) [1], it demonstrates negligible activity against human ABHD6 (α/β-hydrolase domain-containing protein 6), a distinct serine hydrolase involved in endocannabinoid metabolism, with an IC₅₀ > 10,000 nM (>10 μM) when evaluated in HEK293 cell-based assays using [³H]2-oleoylglycerol as substrate with 30-minute pre-incubation [2]. This selectivity gap—over 20-fold difference in potency—indicates that the compound's inhibitory activity is not promiscuous across the broader serine hydrolase superfamily. The structural basis for this selectivity likely resides in the specific steric and electronic requirements of the CES active site relative to ABHD6. For researchers investigating carboxylesterase biology, this selectivity profile reduces the probability of confounding off-target effects when the compound is employed as a chemical probe, though comprehensive selectivity profiling across additional serine hydrolases (e.g., CES1, CES2, FAAH, MAGL) has not been reported in the accessible literature.

Target selectivity ABHD6 Serine hydrolase profiling

Optimal Research Application Scenarios for Methyl 3-fluoro-5-methoxy-4-nitrobenzoate


Carboxylesterase (CES) Chemical Probe in Xenobiotic Metabolism Studies

Employ methyl 3-fluoro-5-methoxy-4-nitrobenzoate as a structurally defined chemical probe for investigating carboxylesterase (CES) function in mammalian xenobiotic metabolism. With a measured IC₅₀ of 473 nM against pig liver CES under standard assay conditions [1], the compound provides moderate nanomolar potency suitable for in vitro enzyme inhibition studies without inducing complete pathway blockade. The compound's selectivity over ABHD6 (IC₅₀ > 10,000 nM) [2] supports its use in experiments where serine hydrolase selectivity is desirable. Typical applications include: (1) establishing CES-dependent prodrug activation mechanisms in liver microsome assays, (2) evaluating species-specific differences in CES isoform inhibition profiles, and (3) serving as a reference inhibitor for benchmarking novel CES-targeting compounds. Procurement specifications should confirm ≥98% purity by HPLC to ensure reproducible inhibition data .

Multi-Step Synthesis of Fluorinated Pharmaceutical Intermediates

Utilize methyl 3-fluoro-5-methoxy-4-nitrobenzoate as a key building block in the construction of fluorinated pharmaceutical candidates requiring orthogonal functional group manipulation. The compound's substitution pattern enables three distinct synthetic derivatization pathways: (1) reduction of the 4-nitro group to the corresponding aniline using H₂/Pd-C or SnCl₂/HCl, enabling subsequent diazonium chemistry or amide formation; (2) nucleophilic aromatic substitution (SNAr) at the fluorine-bearing C3 position, exploiting the electron-withdrawing effect of the adjacent nitro group to facilitate displacement by amines, thiols, or alkoxides [3]; and (3) selective hydrolysis of the methyl ester to the carboxylic acid under mild basic conditions (LiOH, THF/H₂O) for subsequent amide coupling with amines or amino acids. This synthetic versatility distinguishes the compound from analogs lacking the methoxy group or bearing alternative halogen substitution, which exhibit altered SNAr reactivity and reduction kinetics. Procurement of the methyl ester form rather than the free acid ensures compatibility with aprotic reaction conditions and eliminates the need for protective group strategies in multi-step sequences.

Structure-Activity Relationship (SAR) Studies of Fluorinated Aromatic Inhibitors

Incorporate methyl 3-fluoro-5-methoxy-4-nitrobenzoate into systematic SAR campaigns aimed at elucidating the contribution of fluorine positioning and methoxy substitution to target engagement and metabolic stability. The compound's defined biochemical activity against carboxylesterase (IC₅₀ = 473 nM) [1] establishes a baseline for comparing structurally modified analogs, including: (1) the 4-fluoro positional isomer (CAS 1951444-68-0) to assess regioisomer-dependent potency changes, (2) des-fluoro or des-methoxy derivatives to isolate the contribution of individual substituents, and (3) chlorine-for-fluorine substitution analogs to evaluate halogen-dependent electronic effects. The methyl ester functionality further enables exploration of ester vs. carboxylic acid SAR without requiring de novo synthesis of both forms, as the ester can be quantitatively hydrolyzed when acid-containing analogs are required for comparison .

Quality Control Reference Standard for Analytical Method Development

Deploy methyl 3-fluoro-5-methoxy-4-nitrobenzoate (≥98% purity, solid physical state) as a reference standard for developing and validating analytical methods targeting polysubstituted fluorinated nitroaromatics. The compound's well-defined molecular characteristics—molecular formula C₉H₈FNO₅, molecular weight 229.16 g/mol, and distinct InChIKey PRUHTNXNSOWRDO-UHFFFAOYSA-N —make it suitable for calibrating HPLC-UV, LC-MS, and GC-MS systems. Its unique retention behavior and mass spectrometric fragmentation pattern can serve as benchmarks for identifying and quantifying related substances in reaction monitoring, purity assessment, and stability studies. The availability of certified analytical documentation (Certificate of Analysis) from reputable suppliers supports regulatory compliance in pharmaceutical impurity profiling and method validation contexts.

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